Cyclohexyl bis(pentafluorophenyl) phosphate
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Overview
Description
Cyclohexyl bis(pentafluorophenyl) phosphate is an organophosphorus compound characterized by the presence of a cyclohexyl group and two pentafluorophenyl groups attached to a phosphate moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl bis(pentafluorophenyl) phosphate typically involves the reaction of cyclohexanol with pentafluorophenyl phosphorodichloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize production efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl bis(pentafluorophenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl bis(pentafluorophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexyl bis(pentafluorophenyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it can affect signaling pathways by interacting with receptors and other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in substitution reactions.
Bis(pentafluorophenyl)phenylphosphine: This compound is used as a ligand in catalysis and shares some chemical properties with cyclohexyl bis(pentafluorophenyl) phosphate.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and pentafluorophenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
184958-01-8 |
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Molecular Formula |
C18H11F10O4P |
Molecular Weight |
512.2 g/mol |
IUPAC Name |
cyclohexyl bis(2,3,4,5,6-pentafluorophenyl) phosphate |
InChI |
InChI=1S/C18H11F10O4P/c19-7-9(21)13(25)17(14(26)10(7)22)31-33(29,30-6-4-2-1-3-5-6)32-18-15(27)11(23)8(20)12(24)16(18)28/h6H,1-5H2 |
InChI Key |
UVMUEFUMNNICGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OP(=O)(OC2=C(C(=C(C(=C2F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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